(3-Methoxythiophen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxythiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3S/c1-9-4-2-3-10-5(4)6(7)8/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUQSAPZLQSKPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CS1)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694389 | |
| Record name | (3-Methoxythiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162607-22-9 | |
| Record name | (3-Methoxythiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of (3-Methoxythiophen-2-yl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied carbon–carbon bond forming reaction.
Mode of Action
The compound interacts with its target through a process known as transmetalation. In this process, the organoboron reagent, such as this compound, transfers formally nucleophilic organic groups from boron to palladium. This process is part of the SM coupling reaction, which also involves oxidative addition.
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction pathway. The downstream effects include the formation of new carbon–carbon bonds, which is a crucial step in many organic synthesis processes.
Pharmacokinetics
The compound has a predicted boiling point of 3382±520 °C and a density of 132±01 g/cm3. These properties may influence its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of a transition metal catalyst. The compound is generally environmentally benign, and it should be stored in a dark place, sealed in dry conditions, and kept in a freezer under -20°C.
Biological Activity
(3-Methoxythiophen-2-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Boronic acids, including this compound, are known for their ability to interact with various biological targets, making them valuable in drug development and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Boronic acids exhibit biological activity primarily through their ability to form reversible covalent bonds with active site residues of enzymes. This interaction can inhibit enzyme activity by blocking substrate access. The specific mechanisms associated with this compound include:
- Enzyme Inhibition : The compound can inhibit serine proteases and β-lactamases by forming covalent bonds with serine residues in the active site, thus preventing substrate binding and catalysis .
- Drug Delivery Systems : Boronic acids can be utilized in drug delivery systems where they selectively target cancer cells by binding to the glycocalyx on their surface, enhancing drug selectivity and efficacy .
Biological Activities
The biological activities of this compound encompass various therapeutic areas:
1. Anticancer Activity
Research indicates that boronic acids can enhance the efficacy of existing anticancer drugs. For instance, modifications involving boronic acid moieties have been shown to improve selectivity and potency against cancer cell lines. In vitro studies demonstrated that derivatives of boronic acids exhibited significant antiproliferative effects on various cancer cell lines, including those resistant to conventional therapies .
2. Antibacterial Activity
This compound has potential antibacterial properties, particularly against resistant strains of bacteria. The compound can act as a β-lactamase inhibitor, restoring the effectiveness of β-lactam antibiotics against resistant bacterial strains .
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antibacterial | β-lactamase inhibition |
Case Studies
Several studies highlight the biological activity of this compound and its derivatives:
- Inhibition of Autotaxin : A study demonstrated that the introduction of a boronic acid moiety significantly enhanced the inhibition of autotaxin, an enzyme involved in cancer progression. The modified compounds showed improved IC50 values compared to non-boronic acid analogs .
- Selective Targeting in Cancer Therapy : Research has shown that boronic acids can selectively target cancer cells by forming boronate esters with diols present on the cell surface. This selectivity allows for targeted delivery of chemotherapeutic agents, reducing systemic toxicity .
- Resistance Overcoming : In clinical microbiology, boronic acids have been employed as specific inhibitors for class C β-lactamases, facilitating the identification and treatment of resistant bacterial infections .
Comparison with Similar Compounds
Solubility and pKa
- Water/Lipid Solubility : Boronic acids with polar groups (e.g., -OH, -OMe) exhibit higher aqueous solubility. However, precipitation issues are observed in phenylboronic acids with bulky substituents (e.g., pyren-1-yl boronic acid) in cell culture media .
- pKa : Thiophene boronic acids generally have lower pKa values (~7–8) than phenyl analogs (e.g., 3-AcPBA, pKa ~8.8), favoring boronate formation at physiological pH .
Antiproliferative Effects
- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.1969 µM in 4T1 breast cancer cells .
- Phenanthren-9-yl boronic acid : IC₅₀ = 0.2251 µM .
- Thiophene analogs: While direct data are lacking, methoxy-substituted boronic acids may enhance membrane permeability and target engagement compared to non-polar derivatives .
Enzyme Inhibition
Preparation Methods
Reaction Mechanism and Catalytic Systems
The reaction proceeds through a Pd(0)/Pd(II) cycle:
-
Oxidative addition : Pd(0) inserts into the C–X bond of 3-methoxy-2-bromothiophene.
-
Transmetalation : The Pd(II) intermediate reacts with bis(pinacolato)diboron (B₂pin₂), transferring the boronate group.
-
Protonolysis : Hydrolysis of the boronate ester yields the boronic acid.
Optimal conditions use Pd(dppf)Cl₂ (1–5 mol%) with KOAc in THF at 80–100°C, achieving yields of 75–88%. Alternative catalysts like Pd(PPh₃)₄ reduce costs but require longer reaction times (24–48 h).
Table 1: Catalytic Systems for Direct Borylation
Substrate Limitations and Regioselectivity
Borylation favors electron-deficient aryl halides , but the electron-donating methoxy group on thiophene necessitates higher temperatures. Competing protodeboronation is mitigated by maintaining pH 7–8 during hydrolysis.
Hydrolysis of Boronic Esters
Boronic esters, such as 2-(3-Methoxythiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1310384-98-5), serve as stable intermediates. Hydrolysis under acidic or basic conditions liberates the boronic acid with high purity.
Synthesis of Pinacol Boronic Esters
The ester is prepared via Miyaura borylation using B₂pin₂ under similar Pd-catalyzed conditions. For example, reacting 3-methoxy-2-iodothiophene with B₂pin₂ in dioxane at 90°C for 12 h provides the ester in 92% yield.
Hydrolysis Conditions
Table 2: Hydrolysis Efficiency of Boronic Esters
| Ester Structure | Hydrolysis Agent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pinacol boronate | HCl | 2 | 89 | 98 |
| MIDA boronate | NaOH | 1 | 91 | 97 |
Decomposition of MIDA-Protected Boronates
N-Methyliminodiacetic acid (MIDA) boronates offer superior stability for storage and iterative coupling. Cleavage under mild basic conditions releases the boronic acid without side reactions.
MIDA Boronate Synthesis
The MIDA-protected intermediate is synthesized via a two-step process:
Controlled Release Mechanisms
MIDA boronates decompose in aqueous NaOH (pH 12) at 25°C, enabling sequential Suzuki couplings. This method is preferred for multistep syntheses, achieving 94% purity.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Production
| Parameter | Direct Borylation | Ester Hydrolysis | MIDA Decomposition |
|---|---|---|---|
| Scalability | High | Moderate | Low |
| Purity (%) | 85–90 | 90–95 | 93–97 |
| Cost ($/kg) | 120–150 | 180–220 | 300–350 |
| Reaction Steps | 1 | 2 | 3 |
Direct borylation is optimal for bulk production, while MIDA derivatives suit precision pharmaceutical applications.
Q & A
Basic: What are the key challenges in synthesizing (3-Methoxythiophen-2-yl)boronic acid, and how can they be addressed methodologically?
Answer:
Synthesis challenges include purification difficulties due to boronic acid hygroscopicity and propensity for trimerization (boroxine formation). To mitigate this, prodrug strategies (e.g., esterification) are recommended during synthesis to stabilize intermediates. Post-synthesis, derivatization with diols (e.g., 2,3-butanedione) or sugars can prevent boroxine formation, enabling reliable characterization via MALDI-MS or LC-MS/MS .
Basic: What analytical techniques are recommended for characterizing and quantifying this compound in complex mixtures?
Answer:
- LC-MS/MS in MRM mode : Provides high sensitivity (detection limits <1 ppm) for underivatized boronic acids in pharmaceuticals, avoiding time-consuming derivatization .
- MALDI-MS with diol stabilization : Prevents dehydration/trimerization artifacts, enabling accurate sequencing of boronic acid-containing peptides .
- HPLC with post-column diol-binding assays : Utilizes rhodamine-derived boronic acid receptors for saccharide detection, adaptable for purity analysis .
Advanced: How can the diol-binding kinetics of this compound be experimentally determined, and what factors influence binding rates?
Answer:
Stopped-flow fluorescence assays measure binding kinetics, revealing kon values dependent on diol structure (e.g., D-fructose > D-glucose). Binding rates correlate with thermodynamic affinities, influenced by pH (optimal between boronic acid and ester pKa) and steric/electronic effects of substituents . Photoswitchable azobenzene-boronic acid conjugates enable dynamic control of binding via visible light, enhancing affinity up to 20-fold in the Z-isomer .
Advanced: What strategies are employed to incorporate this compound into covalent drugs targeting proteasomes or other enzymes?
Answer:
- Substrate mimicry : Design analogs of enzyme substrates (e.g., peptidic aldehydes) replaced with boronic acid to form reversible covalent bonds with catalytic residues (e.g., proteasome inhibition by bortezomib) .
- Bioisosteric replacement : Boronic acid substitutes carboxylic acid or hydroxyl groups, enhancing potency and pharmacokinetics (e.g., tubulin polymerization inhibitors mimicking combretastatin) .
Advanced: How can photoresponsive systems be designed using this compound to modulate molecular interactions dynamically?
Answer:
Azobenzene-boronic acid hybrids enable reversible diol binding via E/Z isomerization. Red light (620–660 nm) triggers Z-isomer formation, enhancing binding affinity. Applications include light-tunable hydrogels for drug delivery or glucose-responsive polymers .
Basic: What are the considerations for ensuring the stability of this compound during storage and experimental use?
Answer:
- Storage : Under inert atmosphere at 0–6°C to prevent oxidation/moisture absorption .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition pathways; electron-withdrawing substituents (e.g., methoxy) enhance stability .
Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
Answer:
- Tubulin polymerization inhibition : Measure IC50 via turbidity assays (e.g., IC50 ~21 μM for combretastatin analogs) .
- Apoptosis induction : FACScan analysis of Jurkat cells treated with >10⁻⁸ M compounds, monitoring Annexin V/PI staining .
- Cytotoxicity panels : COMPARE analysis across 39 cancer cell lines to identify unique growth inhibition profiles .
Basic: How does the electronic environment of the thiophene ring in this compound influence its reactivity in cross-coupling reactions?
Answer:
The 3-methoxy group on the thiophene ring modulates electron density via resonance effects, enhancing boronic acid electrophilicity. This facilitates Suzuki-Miyaura couplings with aryl halides. Computational DFT studies predict regioselectivity and optimize reaction conditions .
Advanced: What computational approaches aid in predicting the bioactivity and binding modes of this compound-containing compounds?
Answer:
- Molecular docking : Simulate binding to targets like proteasomes or tubulin, guided by co-crystallized boronates (e.g., bortezomib-proteasome PDB structures) .
- QSAR models : Correlate substituent effects (e.g., methoxy position) with IC50 values in cytotoxicity assays .
Advanced: How can boronic acid-functionalized polymers be utilized for targeted drug delivery systems involving this compound?
Answer:
Poly(3-acrylamidophenylboronic acid) (PAPBA) forms glucose-responsive hydrogels. Under hyperglycemia, diol binding disrupts boroxine crosslinks, releasing insulin or chemotherapeutics. Photoswitchable variants enable light-controlled drug release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
